2-Amino-4-fluorobenzonitrile
Overview
Description
2-Amino-4-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2. It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and the fluorine atom at the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4-fluorobenzonitrile involves the reduction of 4-fluoro-2-nitrobenzonitrile. The process typically includes the following steps:
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as described above. The process is optimized for higher yields and cost-effectiveness, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Iron powder, hydrochloric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Ammonia, amines.
Major Products Formed
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
2-Amino-4-fluorobenzonitrile is extensively used in scientific research due to its versatility:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluorobenzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: Similar structure but with the fluorine atom at the sixth position.
4-Amino-2-fluorobenzonitrile: The positions of the amino and fluorine groups are reversed.
2,4-Difluorobenzonitrile: Contains two fluorine atoms at the second and fourth positions
Uniqueness
2-Amino-4-fluorobenzonitrile is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and physical properties. This unique structure makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2-amino-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKVIFVKCNVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433079 | |
Record name | 2-Amino-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80517-22-2 | |
Record name | 2-Amino-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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